4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile
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Overview
Description
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred at elevated temperatures, often around 100°C, for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from suitable solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, facilitating various biological and chemical processes. The compound’s ability to chelate metal ions makes it effective in inhibiting the activity of metalloenzymes and disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[(2-Hydroxynaphthalen-1-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares a similar structure but includes a pyrazolone moiety, which imparts different pharmacological properties.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Another Schiff base with similar functional groups but different applications in fluorescence and metal ion detection.
Uniqueness
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile is unique due to its specific combination of a naphthalene ring and a benzonitrile group, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in forming stable metal complexes and exhibiting strong antimicrobial activity .
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-13-5-8-15(9-6-13)20-12-17-16-4-2-1-3-14(16)7-10-18(17)21/h1-10,12,21H |
InChI Key |
CRSJDEBLYKFEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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